5-(2-((Cyclopropylmethyl)amino)-2-oxoethyl)thiophene-2-sulfonyl chloride
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Overview
Description
5-(2-((Cyclopropylmethyl)amino)-2-oxoethyl)thiophene-2-sulfonyl chloride is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom
Preparation Methods
The synthesis of 5-(2-((Cyclopropylmethyl)amino)-2-oxoethyl)thiophene-2-sulfonyl chloride typically involves multiple steps. One common method includes the Friedel-Crafts acylation of thiophene derivatives. For instance, thiophene can be acylated using glutaric anhydride in the presence of aluminum chloride (AlCl3) to yield intermediate compounds . These intermediates can then be further reacted with cyclopropylmethylamine and sulfonyl chloride to produce the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
5-(2-((Cyclopropylmethyl)amino)-2-oxoethyl)thiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 5-(2-((Cyclopropylmethyl)amino)-2-oxoethyl)thiophene-2-sulfonyl chloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit kinases, which are enzymes involved in phosphorylation processes, thereby affecting cell signaling and function .
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives such as thiophene-2-sulfonyl chloride and 2-((trans-2-phenyl cyclopropyl)sulfonyl)thiophene . Compared to these compounds, 5-(2-((Cyclopropylmethyl)amino)-2-oxoethyl)thiophene-2-sulfonyl chloride has unique structural features that may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C10H12ClNO3S2 |
---|---|
Molecular Weight |
293.8 g/mol |
IUPAC Name |
5-[2-(cyclopropylmethylamino)-2-oxoethyl]thiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C10H12ClNO3S2/c11-17(14,15)10-4-3-8(16-10)5-9(13)12-6-7-1-2-7/h3-4,7H,1-2,5-6H2,(H,12,13) |
InChI Key |
KQJYEQUURLGVTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC(=O)CC2=CC=C(S2)S(=O)(=O)Cl |
Origin of Product |
United States |
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